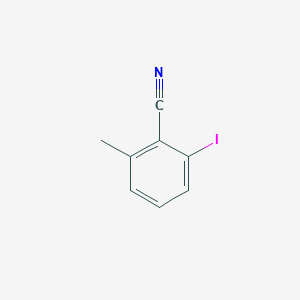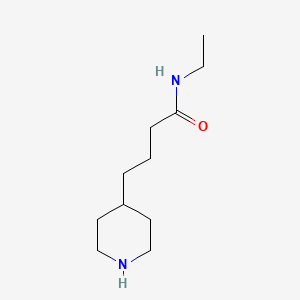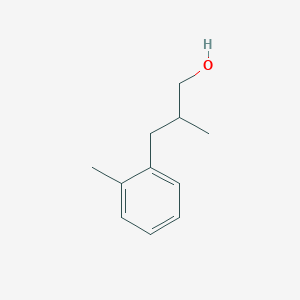
2-Methyl-3-o-tolyl-propan-1-ol
説明
“2-Methyl-3-o-tolyl-propan-1-ol” is an organic compound. It contains total 28 bond(s); 12 non-H bond(s), 6 multiple bond(s), 3 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 hydroxyl group(s) and 1 primary alcohol(s) .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a total of 28 bonds. It includes 12 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol .科学的研究の応用
Catalytic Synthesis
2-Methyl-3-o-tolyl-propan-1-ol has been utilized in the field of catalytic synthesis. For example, Shibata et al. (1996) demonstrated its use in the highly enantioselective synthesis of a chiral 3-quinolylalkanol through an asymmetric autocatalytic reaction. This process involves the catalysis of the enantioselective alkylation of quinoline-3-carbaldehyde, highlighting the compound's role in producing chiral molecules with high enantiomeric excess (Shibata et al., 1996).
Molecular Interaction Studies
The compound has been studied in the context of molecular interactions as well. Krishna and Mohan (2012) investigated the molecular interactions in polar binary mixtures involving similar compounds, like propan-1-ol, and observed the behavior of these mixtures using various analytical techniques. This research contributes to a deeper understanding of molecular interactions in mixed systems (Krishna & Mohan, 2012).
Photocatalytic Hydrogen Production
In the field of renewable energy, research has been conducted on photocatalytic hydrogen production using substances similar to this compound. López-Tenllado et al. (2017) explored the use of different C-3 alcohols, such as glycerol and propan-2-ol, for hydrogen photocatalytic production on M/TiO2 systems. Their study sheds light on the potential applications of similar alcohols in sustainable energy production (López-Tenllado et al., 2017).
Synthesis and Hypoglycemic Activity
In the medical chemistry domain, compounds like this compound have been synthesized and evaluated for their hypoglycemic activity. Blank et al. (1979) conducted a study on the synthesis of pyridyl alcohols and assessed their hypoglycemic potency, which indicates the potential therapeutic applications of these compounds (Blank et al., 1979).
Safety and Efficacy in Flavorings
Westendorf (2012) discussed the safety and efficacy of various tertiary alcohols, including compounds similar to this compound, when used as flavorings in food. This research is crucial for understanding the safety implications of using such compounds in the food industry (Westendorf, 2012).
Corrosion Inhibition
Gao et al. (2007) explored the synthesis of tertiary amines, including compounds like this compound, and their performance in inhibiting carbon steel corrosion. This research highlights the compound's potential applications in corrosion prevention and materials protection (Gao et al., 2007).
特性
IUPAC Name |
2-methyl-3-(2-methylphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-9(8-12)7-11-6-4-3-5-10(11)2/h3-6,9,12H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBMUEKTIAQEEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201310375 | |
| Record name | β,2-Dimethylbenzenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52086-52-9 | |
| Record name | β,2-Dimethylbenzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52086-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β,2-Dimethylbenzenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


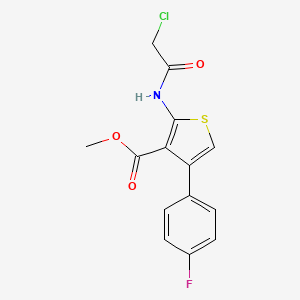
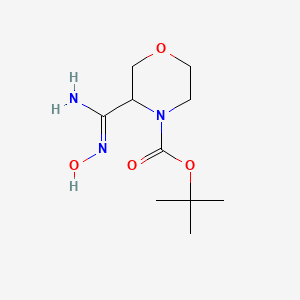

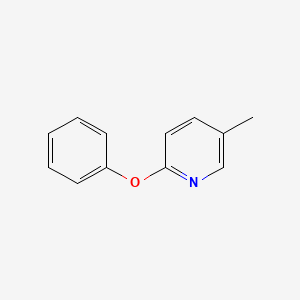
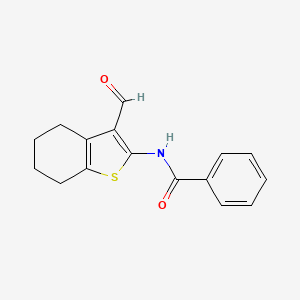
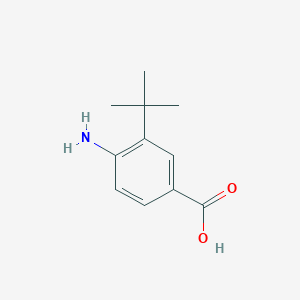
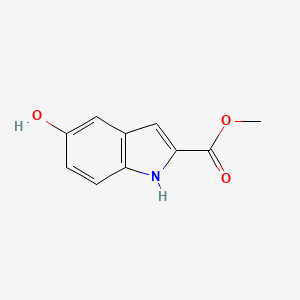
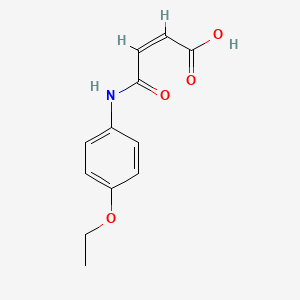
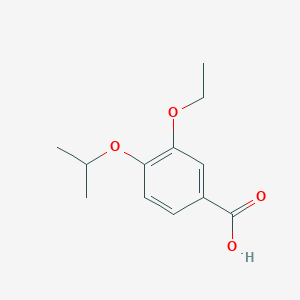
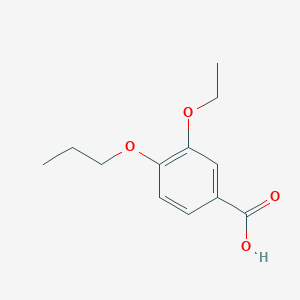
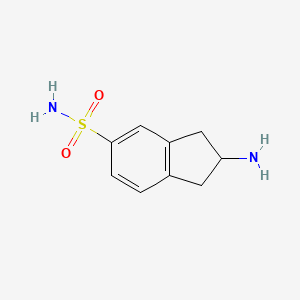
![2-[(3-Trifluoromethylphenyl)oxy]ethanol](/img/structure/B3143273.png)
